molecular formula C10H7F3N2 B1683252 1-(2-Trifluoromethylphenyl)imidazole CAS No. 25371-96-4

1-(2-Trifluoromethylphenyl)imidazole

Cat. No. B1683252
CAS RN: 25371-96-4
M. Wt: 212.17 g/mol
InChI Key: WZBWBNCQUTXYEL-UHFFFAOYSA-N
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Description

“1-(2-Trifluoromethylphenyl)imidazole”, also known as TRIM, is a potent inhibitor of neuronal and inducible nitric oxide synthases . It inhibits endothelial NOS with lower potency . TRIM displays antinociceptive activity in vivo .


Synthesis Analysis

The synthesis of “1-(2-Trifluoromethylphenyl)imidazole” involves complex chemical processes .


Molecular Structure Analysis

The molecular formula of “1-(2-Trifluoromethylphenyl)imidazole” is C10H7F3N2 . Its molecular weight is 212.1712 . The IUPAC Standard InChI is InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-4-9(8)15-6-5-14-7-15/h1-7H .


Chemical Reactions Analysis

The compound is known to inhibit serotonin-mediated vascular contractions without affecting cyclopiazonic acid-induced responses . It also causes a nonlinear rightward shift in the serotonin concentration-response curve, possibly via serotonin receptor modulation .


Physical And Chemical Properties Analysis

The compound has a melting point of 43°C and a boiling point of 75°C at 0.02mm . It is soluble in DMSO (up to 10 mg/ml) or in Ethanol (up to 20 mg/ml) . It is a white solid and is light sensitive .

Scientific Research Applications

Corrosion Inhibition

One notable application of imidazole derivatives, including those related to 1-(2-Trifluoromethylphenyl)imidazole, is in the field of corrosion inhibition. Research has demonstrated that certain imidazole derivatives effectively inhibit the corrosion of metals in acidic solutions. For instance, imidazole derivatives have been synthesized and shown to exhibit significant corrosion inhibition efficiencies, suggesting their potential application in protecting metals against corrosive environments. These derivatives are characterized by their strong adsorption following the Langmuir model and demonstrate mixed types of corrosion inhibition, indicating their utility in extending the life of metal components in various industrial applications (Prashanth et al., 2021).

Biological Activity and Pharmacology

Another critical area of application for imidazole derivatives is in medicinal chemistry, where these compounds exhibit a broad range of biological activities. For example, synthesized 1H-imidazoles have been evaluated for their biological activity, revealing clear structure-activity relationships. Certain derivatives have shown hormonal activity and antiproliferative effects against human breast cancer cell lines, in addition to inhibitory effects on cyclooxygenase enzymes. These findings highlight the potential of imidazole derivatives as therapeutic agents in cancer treatment and as inhibitors in biochemical pathways (Wiglenda et al., 2005).

Antioxidant and Enzyme Inhibition Activities

Imidazole derivatives have also been explored for their antioxidant and enzyme inhibition activities. A study on benzimidazole derivatives containing a 1,2,4-triazole ring synthesized via microwave technique revealed compounds with very good scavenging activity. These findings suggest the potential use of these derivatives as antioxidants, offering protective benefits against oxidative stress-related damages (Menteşe et al., 2013).

Quantum Chemical and Molecular Mechanics Studies

The conformational preferences, spectroscopic properties, and biological receptor inhibitory abilities of imidazole derivatives have been subjects of quantum chemical and molecular mechanics studies. These investigations have provided insights into the structural, nonlinear optical, electronic, and biological properties of imidazole derivatives. Such studies have significant implications for the design and development of new materials and drugs, demonstrating the versatility of imidazole derivatives in scientific research (Al-Otaibi et al., 2020).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-4-9(8)15-6-5-14-7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBWBNCQUTXYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045217
Record name 1-(2-Trifluoromethylphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57268339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Trifluoromethylphenyl)imidazole

CAS RN

25371-96-4
Record name TRIM
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25371-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Trifluoromethylphenyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Trifluoromethylphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Trifluoromethylphenyl)imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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